6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
CAS No. |
632320-75-3 |
|---|---|
Molecular Formula |
C22H15N3O5S |
Molecular Weight |
433.44 |
IUPAC Name |
6,7-dimethyl-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H15N3O5S/c1-11-8-15-16(9-12(11)2)30-20-17(19(15)26)18(13-4-3-5-14(10-13)25(28)29)24(21(20)27)22-23-6-7-31-22/h3-10,18H,1-2H3 |
InChI Key |
CVOMRZIFLGJURD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=CC=C5)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound notable for its potential biological activities. This compound belongs to the class of heterocyclic compounds and features a unique structure that includes a chromeno[2,3-c]pyrrole core fused with a thiazole ring and substituted with nitrophenyl and dimethyl groups. The presence of these functional groups suggests significant pharmacological potential.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 433.44 g/mol. The IUPAC name is 6,7-dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione. Its structural features are critical in determining its biological activity, particularly its interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H15N3O5S |
| Molecular Weight | 433.44 g/mol |
| IUPAC Name | 6,7-dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| CAS Number | 632320-87-7 |
The biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors within biological systems. The nitrophenyl group can facilitate electron transfer reactions, while the thiazole ring may bind to metal ions or other biomolecules. This interaction can influence cellular processes such as signal transduction and metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to 6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant antimicrobial properties. For instance:
- Antitubercular Activity : Research has demonstrated that certain derivatives show potent inhibitory effects against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds were tested for their Minimum Inhibitory Concentration (MIC) values and exhibited promising results with MIC90 values below 10 µg/mL against various strains of M. tuberculosis .
Cytotoxicity Studies
Cytotoxicity profiles against human pulmonary fibroblasts and murine macrophages were evaluated for several derivatives. Notably:
- Selected derivatives displayed low cytotoxicity with high selectivity indices (SI), indicating their potential as therapeutic agents with minimal adverse effects on normal cells . For example:
| Compound | MIC90 (µg/mL) | SI (Macrophages) | SI (Fibroblasts) |
|---|---|---|---|
| 5n | <1 | 144.86 | 177.29 |
| 5q | <10 | >10 | >10 |
| 5r | <10 | >10 | >10 |
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Study on Antimycobacterial Activity : A study focused on the synthesis of new derivatives based on the pyrrole scaffold revealed that compounds bearing specific functional groups exhibited enhanced activity against M. tuberculosis. The binding affinity was confirmed through molecular docking studies .
- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of these compounds on human cell lines. Results indicated that certain derivatives maintained low toxicity while effectively inhibiting bacterial growth .
Comparison with Similar Compounds
Key Observations :
- Thiazole vs. Pyrazole Derivatives : Thiazole-containing derivatives (e.g., the target compound) exhibit distinct electronic profiles due to sulfur’s polarizability, whereas pyrazole-containing analogues (e.g., 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones) prioritize hydrogen-bonding interactions .
Q & A
Q. What analytical challenges arise in purity assessment, and how are they addressed?
- Methodological Answer : Trace impurities (e.g., diastereomers) require hyphenated techniques:
- LC-HRMS : Detects <0.1% impurities via exact mass filtering.
- Chiral HPLC : Resolves enantiomers using amylose columns.
- NMR qNMR : Quantifies residual solvents (DMSO, ethanol) .
Notes
- Advanced questions emphasize mechanistic depth, data validation, and methodological rigor.
- Citations correspond to evidence IDs (e.g., refers to synthetic protocols in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
